BenchChemオンラインストアへようこそ!

2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol

Medicinal chemistry ADME prediction Lead optimization

2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol (CAS 1880786-37-7; molecular formula C₈H₈F₃NO; MW 191.15 g/mol) is a fluorinated heterocyclic alcohol belonging to the α-(trifluoromethyl)pyridine methanol class. It features a trifluoromethyl (-CF₃) group at the α-carbon, a hydroxyl group, and a 3-methylpyridin-4-yl substituent.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
Cat. No. B12970723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)C(C(F)(F)F)O
InChIInChI=1S/C8H8F3NO/c1-5-4-12-3-2-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3
InChIKeyUNQMYDNNODSQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol: Key Physicochemical and Structural Features for Procurement Screening


2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol (CAS 1880786-37-7; molecular formula C₈H₈F₃NO; MW 191.15 g/mol) is a fluorinated heterocyclic alcohol belonging to the α-(trifluoromethyl)pyridine methanol class . It features a trifluoromethyl (-CF₃) group at the α-carbon, a hydroxyl group, and a 3-methylpyridin-4-yl substituent. This substitution pattern distinguishes it from non-methylated and positional-isomer analogs in terms of lipophilicity (XLogP3 = 1.5, LogP = 1.677), hydrogen-bonding capacity (topological PSA = 33.1 Ų), and steric/electronic modulation at the pyridine ring [1]. The compound is commercially available at 95–98% purity from multiple suppliers and serves as a research intermediate in medicinal chemistry, particularly in the synthesis of PARP inhibitors and anticonvulsant candidates [2].

Why 2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol Cannot Be Interchanged with Positional Isomers or Non-Methylated Analogs


Substituting 2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethanol with its closest structural analogs—such as the non-methylated 2,2,2-trifluoro-1-(pyridin-4-yl)ethanol (CAS 394203-58-8) or the 5-methylpyridin-2-yl positional isomer (CAS 1521420-40-5)—introduces measurable differences in lipophilicity, hydrogen-bonding topology, and steric environment around the pyridine nitrogen that directly affect target binding, metabolic stability, and synthetic derivatization pathways . The 3-methyl substitution on the pyridine ring ortho to the ring nitrogen alters the pKa of the pyridine and the conformational preferences of the hydroxymethyl group relative to unsubstituted or differently methylated analogs, which can change the compound's performance as a metal-chelating ligand, hydrogen-bond donor/acceptor, or enzyme active-site probe [1]. In patent-protected anticonvulsant compositions, the specific substitution pattern is a structural requirement of the Markush claims, meaning unsubstituted or differently substituted pyridine analogs fall outside the granted intellectual property scope [2]. These differences are quantifiable and are presented in the evidence guide below.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol Against Closest Analogs


Lipophilicity Differentiation: LogP/XLogP3 Comparison with Non-Methylated Analog

The introduction of a methyl group at the 3-position of the pyridine ring increases lipophilicity relative to the non-methylated analog 2,2,2-trifluoro-1-(pyridin-4-yl)ethanol. The target compound has a computed XLogP3 of 1.5 versus the non-methylated analog (XLogP3 not directly available but is expected to be lower by approximately 0.5–0.7 log units based on the methylene contribution) [1]. A separate LogP estimation (1.677) places the compound at the lower edge of optimal CNS drug-like lipophilicity (LogP 1–3), suggesting improved membrane permeability relative to the less lipophilic non-methylated analog while maintaining aqueous solubility .

Medicinal chemistry ADME prediction Lead optimization

Antimicrobial Activity: MIC Against Methicillin-Resistant Staphylococcus aureus (MRSA)

In antimicrobial susceptibility testing, 2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethanol demonstrated a minimum inhibitory concentration (MIC) of 75 µM against methicillin-resistant Staphylococcus aureus (MRSA). Against Escherichia coli, the compound inhibited growth in a dose-dependent manner with significant effects observed at concentrations exceeding 50 µM . These values provide a baseline for structure–activity relationship (SAR) studies comparing methylated versus non-methylated pyridinyl-trifluoroethanol analogs. Direct comparative MIC data for non-methylated or positional-isomer analogs were not identified in available primary literature; the data below are presented as the compound's standalone activity profile pending head-to-head studies.

Antimicrobial discovery MRSA Minimum inhibitory concentration

Patent-Defined Structural Specificity: Anticonvulsant Markush Claims Require Defined Pyridine Substitution

U.S. Patent US9422248B2, titled 'Phenyl- and pyridinyl-substituted 2,2,2-trifluoroethanols having anticonvulsant properties,' explicitly claims compounds of Formula I wherein X and Y are independently N or CH, R₁ is C₁–C₄ alkyl or C₁–C₄ haloalkyl, and R₂ is H, C₁–C₄ alkyl, or halogen [1]. Under this Markush structure, 2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethanol—where X = N, Y = CH, R₁ = CH₃ (methyl at pyridine 3-position), and R₂ = H—falls squarely within the claimed scope. In contrast, the non-methylated analog (R₁ = H) is excluded when X and Y are both CH and R₃ = H, and positional isomers where the methyl group resides at the 2- or 5-position of the pyridine ring are covered by separate R₁/R₂ combinations with potentially distinct anticonvulsant potency and selectivity profiles [1]. The patent provides prophetic examples of phenyl-substituted analogs but claims pyridinyl-substituted compounds broadly, establishing exclusive composition-of-matter protection for this substitution pattern through at least 2032 [1].

Anticonvulsant Intellectual property Patent composition-of-matter

Physicochemical Property Differentiation: pKa, Boiling Point, and Density Across Methyl-Positional Isomers

Predicted physicochemical properties reveal measurable differences between 2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethanol and its positional isomers that affect purification strategy, salt formation, and formulation. The 5-methylpyridin-2-yl isomer (CAS 1521420-40-5) has a predicted pKa of 10.79±0.20 and a boiling point of 245.3±40.0 °C with density of 1.305±0.06 g/cm³, while the non-methylated pyridin-4-yl analog (CAS 394203-58-8) has a predicted pKa of 10.74±0.20 and a higher density of 1.361±0.06 g/cm³ . The 3-methyl-4-pyridinyl isomer, with its methyl group ortho to the pyridine nitrogen, is expected to exhibit an intermediate pKa (predicted ~10.7–10.9) and a density between the non-methylated and 5-methyl isomers, reflecting the electron-donating and steric effects of the 3-methyl substituent on the pyridine ring electronics .

Physicochemical profiling Predicted properties Chromatography method development

Chiral Availability and Cost Differentiation: (R)-Enantiomer as a Premium Research Tool

The (R)-enantiomer of 2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethanol (CAS 2227917-66-8, Enamine catalog EN300-1963266) is commercially available as a defined single enantiomer, priced at approximately $2,631.00 per 2.5 g (ca. $1,052/g) as of 2023 [1]. In contrast, the racemic mixture (CAS 1880786-37-7) is available from suppliers such as Leyan at 98% purity with inquiry-based pricing, and the non-methylated analog (CAS 394203-58-8) is typically priced significantly lower due to broader availability . The defined (R)-stereochemistry at the carbinol center provides a critical tool for asymmetric synthesis programs where stereochemical outcome directly affects biological target engagement, whereas the non-methylated analog lacks a chiral center and therefore cannot serve this function [1].

Asymmetric synthesis Chiral building block Enantiomeric purity

Steric and Electronic Modulation at Pyridine Ring: Implications for Metal Coordination and Enzyme Binding

The 3-methyl substituent ortho to the pyridine nitrogen introduces steric hindrance that modulates the nitrogen's ability to coordinate metal ions or participate in hydrogen-bonding networks within enzyme active sites. This steric effect is absent in the non-methylated analog (CAS 394203-58-8) and differs in magnitude and direction in the 2-methylpyridin-4-yl (CAS 2229252-62-2) and 5-methylpyridin-2-yl (CAS 1521420-40-5) isomers, where the methyl group occupies different positions relative to the pyridine nitrogen and the hydroxymethyl-bearing carbon . The 3-methyl-4-pyridinyl arrangement positions the methyl group adjacent to the ring nitrogen, directly affecting its basicity and steric accessibility, which is especially relevant in metalloenzyme inhibitor design where pyridine nitrogen–metal coordination is a key binding interaction [1].

Ligand design Metalloenzyme inhibition Coordination chemistry

Recommended Procurement and Application Scenarios for 2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol Based on Quantitative Evidence


Medicinal Chemistry: Anticonvulsant Lead Optimization Within Patent-Claimed Chemical Space

Research groups pursuing anticonvulsant candidates based on the 2,2,2-trifluoroethanol scaffold should prioritize this specific 3-methyl-4-pyridinyl isomer, as it falls within the composition-of-matter claims of US9422248B2 (Formula I: X = N, Y = CH; R₁ = CH₃; R₂ = H) [1]. Procurement of the non-methylated or positional-isomer analogs for primary SAR exploration carries the risk of generating data on compounds with different patent status, potentially complicating freedom-to-operate assessments. The compound's XLogP3 of 1.5 and PSA of 33.1 Ų place it within favorable CNS drug-like property space, supporting its use in seizure model screening cascades [2].

Antimicrobial SAR Expansion: Building on Baseline MRSA Activity (MIC = 75 µM)

The documented MIC of 75 µM against MRSA provides a quantitative starting point for systematic SAR expansion [1]. Procurement of the target compound alongside its non-methylated and positional-isomer analogs enables direct head-to-head MIC determination under identical assay conditions, elucidating the contribution of the 3-methyl substituent to anti-staphylococcal activity. This is particularly relevant given the compound's dose-dependent E. coli inhibition above 50 µM, suggesting a broad-spectrum potential that warrants comparative exploration [1].

Asymmetric Synthesis and Chiral Probe Development Using the (R)-Enantiomer

For stereochemically demanding applications—such as the synthesis of enantiopure PARP inhibitor intermediates or chiral biochemical probes—the (R)-enantiomer (CAS 2227917-66-8) is available from Enamine at defined stereochemical purity, priced at approximately $2,631.00 per 2.5 g [1]. In contrast, the racemate (CAS 1880786-37-7, available from Leyan at 98% purity) is more cost-effective for achiral SAR exploration or racemic library synthesis [2]. The 3-methyl-4-pyridinyl scaffold offers a unique combination of a defined chiral center and a sterically shielded pyridine nitrogen, making it a valuable building block for asymmetric catalysis ligand development .

Fragment-Based Drug Discovery: Ortho-Methyl Pyridine as a Privileged Metal-Binding Fragment

The 3-methyl substituent ortho to the pyridine nitrogen creates a sterically differentiated metal-binding motif compared to unsubstituted pyridine or other methyl positional isomers. This property is relevant in fragment-based drug discovery programs targeting metalloenzymes (e.g., PHGDH, IDH2, or PARP), where the pyridine nitrogen serves as a metal-coordinating warhead [1][2]. Procurement of this specific isomer allows screening cascade integration as a fragment hit with both a defined lipophilicity (XLogP3 = 1.5) and a steric profile not achievable with the non-methylated or 2-methyl/5-methyl analogs .

Quote Request

Request a Quote for 2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.